2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15131598
InChI: InChI=1S/C27H25ClN4O3/c1-3-4-14-34-22-10-8-19(9-11-22)23-16-25-27(33)31(12-13-32(25)30-23)17-24-18(2)35-26(29-24)20-6-5-7-21(28)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3
SMILES:
Molecular Formula: C27H25ClN4O3
Molecular Weight: 489.0 g/mol

2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC15131598

Molecular Formula: C27H25ClN4O3

Molecular Weight: 489.0 g/mol

* For research use only. Not for human or veterinary use.

2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C27H25ClN4O3
Molecular Weight 489.0 g/mol
IUPAC Name 2-(4-butoxyphenyl)-5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C27H25ClN4O3/c1-3-4-14-34-22-10-8-19(9-11-22)23-16-25-27(33)31(12-13-32(25)30-23)17-24-18(2)35-26(29-24)20-6-5-7-21(28)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3
Standard InChI Key YDJWAJWZRUPOIY-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C

Introduction

The compound 2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic molecule that combines pyrazolo[1,5-a]pyrazine and oxazole scaffolds with functionalized phenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential bioactivity, particularly in targeting enzymatic pathways and receptor systems. This article provides an in-depth exploration of the compound's structural features, synthesis, biological relevance, and potential applications.

Structural Overview

The molecular structure of the compound integrates multiple pharmacologically relevant moieties:

  • Pyrazolo[1,5-a]pyrazine Core: A bicyclic nitrogen-containing heterocycle known for its role in modulating enzymatic activity and receptor binding.

  • Oxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen, often associated with antimicrobial and anti-inflammatory properties.

  • Substituted Phenyl Groups:

    • A 4-butoxyphenyl group contributes lipophilicity and enhances membrane permeability.

    • A 3-chlorophenyl group adds electron-withdrawing properties, potentially influencing binding affinity to biological targets.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Cyclization reactions involving hydrazine derivatives and α-diketones or related precursors.

  • Oxazole Ring Construction:

    • Typically achieved through cyclodehydration of α-hydroxy ketones or amides.

  • Substitution Reactions:

    • Introduction of the butoxyphenyl and chlorophenyl groups via nucleophilic aromatic substitution or coupling reactions.

Biological Relevance

Compounds with similar scaffolds have demonstrated diverse biological activities:

  • Enzyme Inhibition:

    • Pyrazolo[1,5-a]pyrazine derivatives have been reported as kinase inhibitors (e.g., PI3Kδ inhibitors) with applications in cancer and autoimmune diseases .

  • Antimicrobial Properties:

    • Oxazole-containing molecules are known for their activity against bacterial strains .

  • Potential GABA Modulation:

    • Structural analogs have been investigated for their interaction with GABA_A receptors, suggesting possible applications in treating anxiety or epilepsy .

Potential Applications

  • Pharmaceutical Development:

    • The compound's structural features suggest potential as a lead molecule for drug discovery targeting inflammatory diseases, microbial infections, or neurological disorders.

  • Material Science:

    • Pyrazolo-based compounds have been explored for their photophysical properties in material applications .

Research Gaps and Future Directions

While structurally intriguing, no specific studies on this exact compound were identified in available literature. Future research should focus on:

  • Biological Assays: Screening for antimicrobial, anticancer, or enzyme-inhibitory activity.

  • Toxicological Studies: Evaluating safety profiles for pharmaceutical use.

  • Synthetic Optimization: Developing more efficient routes for large-scale production.

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